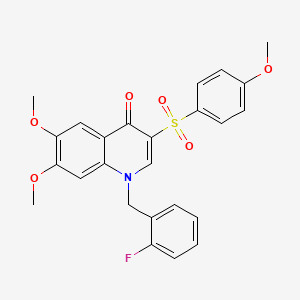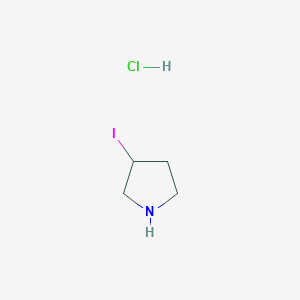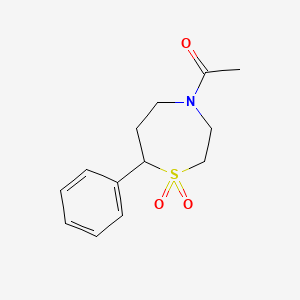
1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound with numerous applications in scientific research. It is a quinoline derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Syntheses and Metabolites : Research has explored the synthesis of quinoline derivatives and their metabolites. For example, the synthesis of metabolites of specific quinoline carboxylates demonstrates the versatility of quinoline scaffolds in medicinal chemistry and the utility of certain protective groups in achieving high yields of desired products (Mizuno et al., 2006). Another study focuses on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines, highlighting the synthetic routes and potential applications of these compounds (Stuart et al., 1987).
Excited-State Intramolecular Proton Transfer (ESIPT) : The modulation of the ESIPT process in quinoline derivatives is of interest for developing advanced fluorescent materials. Research demonstrates how the electronic nature of substituents affects the photophysical properties of quinoline-based dimers, which is crucial for applications in optical materials and sensors (Heyer et al., 2017).
Biological Applications
Cytotoxic Activities : Studies on quinoline derivatives have shown significant in vitro cytotoxic activities against various cancer cell lines. This highlights the potential of these compounds in the development of new anticancer therapies (Reddy et al., 2013).
Anti-Inflammatory Activity : The synthesis and evaluation of fluorine-substituted quinoline derivatives for anti-inflammatory activity shed light on the structure-activity relationships that govern the bioactivity of these compounds. This research could guide the design of novel anti-inflammatory drugs (Sun et al., 2019).
Mechanistic Insights and Structural Studies
Photoinduced C-F Bond Cleavage : Investigations into the photochemistry of fluorinated quinolone derivatives reveal mechanisms of heterolytic defluorination, which has implications for understanding the photostability and phototoxicity of pharmaceuticals (Fasani et al., 1999).
Structural Descriptions and Theoretical Studies : A comprehensive study on the crystal structure of novel sulfonamide-dihydroquinolinones offers insights into the design of hybrid molecules with enhanced biological potential. Such studies are crucial for the rational design of compounds with desired properties (Moreira et al., 2019).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO6S/c1-31-17-8-10-18(11-9-17)34(29,30)24-15-27(14-16-6-4-5-7-20(16)26)21-13-23(33-3)22(32-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWICOIIQCDDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)
![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)
![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)
